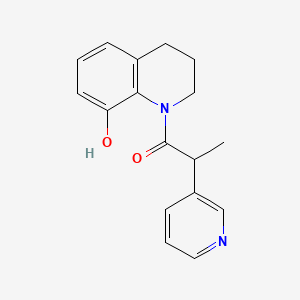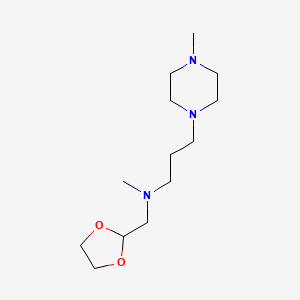
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine, also known as FPEI, is a novel compound that has recently gained attention in scientific research due to its potential therapeutic applications. FPEI is a small molecule that can selectively target certain receptors in the body, making it a promising candidate for drug development.
作用機序
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine acts by selectively binding to certain receptors in the body, which can lead to a variety of biochemical and physiological effects. The exact mechanism of action of this compound is not fully understood, but it is thought to involve modulation of neurotransmitter activity and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include inhibition of cancer cell growth, modulation of neurotransmitter activity, vasodilation, and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine in lab experiments is its selectivity for certain receptors, which can lead to more targeted and specific effects. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions that could be explored in N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine research. These include further investigation of its potential therapeutic applications in cancer, neurological disorders, and cardiovascular disease, as well as the development of more efficient synthesis methods and optimization of its pharmacological properties. Additionally, this compound could be studied in combination with other drugs to enhance its effects and reduce potential side effects.
合成法
The synthesis of N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine involves a multi-step process that begins with the reaction of 3-fluoro-4-pyridin-3-ol with 2-chloroethanol to form a protected alcohol intermediate. This intermediate is then reacted with 1,3-dioxolane in the presence of a strong acid catalyst to form the desired this compound compound.
科学的研究の応用
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine has been studied for its potential therapeutic applications in a variety of areas, including cancer, neurological disorders, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific receptors involved in tumor growth. In neurological disorders, this compound has been studied for its potential to modulate neurotransmitter activity and improve cognitive function. In cardiovascular disease, this compound has been shown to have vasodilatory effects, which could be beneficial in the treatment of hypertension.
特性
IUPAC Name |
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-12(20-11-17-21-7-8-22-17)13-4-5-16(15(18)9-13)23-14-3-2-6-19-10-14/h2-6,9-10,12,17,20H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABWVXKKDOVDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC2=CN=CC=C2)F)NCC3OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-3-methylbenzamide](/img/structure/B7642249.png)
![4-[1-Methyl-4-[[1-(4-methylmorpholin-2-yl)ethylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642250.png)
![N-[[4-[(5-fluoro-2-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7642257.png)

![5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7642273.png)
![5-[[[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]amino]methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B7642280.png)
![(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7642288.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642294.png)
![4-[[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]amino]piperidine-1-carboxamide](/img/structure/B7642298.png)

![8-[3-(3-Fluorophenyl)propyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7642306.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7642318.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7642324.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-imidazo[1,5-a]pyridin-7-ylmethanone](/img/structure/B7642332.png)